![molecular formula C17H19Cl2N5O2 B3409122 1-(3,4-dichlorophenyl)-N-(2,2-diethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890936-94-4](/img/structure/B3409122.png)
1-(3,4-dichlorophenyl)-N-(2,2-diethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
1-(3,4-dichlorophenyl)-N-(2,2-diethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that has gained attention in the scientific community due to its potential use in various biomedical applications. This compound is a potent inhibitor of a specific protein kinase, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-N-(2,2-diethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of specific protein kinases. These kinases are involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting these kinases, the compound can prevent the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer drugs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3,4-dichlorophenyl)-N-(2,2-diethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine are still being studied. However, it is known that the compound can inhibit the activity of specific protein kinases, which can have a range of effects on cellular processes. These effects may include the prevention of cell growth and proliferation, as well as the induction of apoptosis (cell death).
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3,4-dichlorophenyl)-N-(2,2-diethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in lab experiments is its potent inhibitory activity against specific protein kinases. This makes it a valuable tool for studying the role of these kinases in various cellular processes. However, one limitation of using the compound in lab experiments is its potential toxicity, which may limit its use in certain experimental systems.
Future Directions
There are several future directions for research on 1-(3,4-dichlorophenyl)-N-(2,2-diethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. One area of interest is the development of new cancer drugs based on the compound's inhibitory activity against specific protein kinases. Another area of research is the study of the compound's potential use in other biomedical applications, such as the treatment of neurological disorders or inflammatory diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound and its potential limitations in lab experiments.
Scientific Research Applications
1-(3,4-dichlorophenyl)-N-(2,2-diethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been extensively studied for its potential use in various biomedical applications. One of the most promising areas of research is the development of new drugs for the treatment of cancer. The compound has been shown to inhibit the activity of specific protein kinases that are involved in the growth and proliferation of cancer cells.
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-N-(2,2-diethoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N5O2/c1-3-25-15(26-4-2)9-20-16-12-8-23-24(17(12)22-10-21-16)11-5-6-13(18)14(19)7-11/h5-8,10,15H,3-4,9H2,1-2H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSOTGNTJAOQPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)Cl)Cl)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorophenyl)-N-(2,2-diethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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